Racephenicol
Overview
Description
Racephenicol is a compound used for bacterial infections . It is also known as GLITISOL .
Molecular Structure Analysis
Racephenicol has a molecular formula of C12H15Cl2NO5S and a molecular weight of 356.222 . The structure of a molecule can be analyzed using various techniques such as molecular dynamics simulations and molecular structure similarity analysis .Physical And Chemical Properties Analysis
Racephenicol’s physical and chemical properties include a density of 1.5±0.1 g/cm3, boiling point of 695.9±55.0 °C at 760 mmHg, and a vapor pressure of 0.0±2.3 mmHg at 25°C . It also has a molar refractivity of 79.8±0.4 cm3, a polar surface area of 112 Å2, and a molar volume of 238.8±3.0 cm3 .Scientific Research Applications
Chiral Drug Efficacy and Safety
Research on racemic mixtures and their enantiomers, such as the studies on methylphenidate, phenibut, and epinephrine, highlights the importance of understanding the differential effects of drug isomers on pharmacodynamics and pharmacokinetics. For instance, studies have shown that specific enantiomers of a drug can exhibit different levels of efficacy and safety profiles, impacting clinical outcomes and treatment strategies (Sun et al., 2004); (Dambrova et al., 2008).
Pharmacological Activity of Enantiomers
The pharmacological activity of racemic drugs and their enantiomers has been a focus of research, with studies exploring how these compounds interact with biological receptors and enzymes. For example, research into the enantiomers of phenibut and methylphenidate provides insights into their mechanisms of action, including receptor binding affinity and enzymatic activity, which can inform the development of more targeted and effective treatments (Bartl et al., 2017).
Stereospecific Assessments for Drug Bioequivalence
Studies on the bioequivalence of racemic drugs and their enantiomers emphasize the need for stereospecific assessments in evaluating drug formulations. This research contributes to the understanding of how different formulations of a drug can affect its bioavailability and therapeutic efficacy, with implications for drug development and regulatory approval processes (Teo et al., 2004).
Impact on Environmental Persistence and Toxicity
Research into the environmental persistence and photodegradation of phenicol antibiotics, such as thiamphenicol and florfenicol, explores the impact of light sources and water constituents on the degradation of these compounds. This work is critical for assessing the environmental fate and potential toxicity of pharmaceuticals, informing environmental safety and public health policies (Ge et al., 2009).
properties
IUPAC Name |
2,2-dichloro-N-[(1S,2S)-1,3-dihydroxy-1-(4-methylsulfonylphenyl)propan-2-yl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2NO5S/c1-21(19,20)8-4-2-7(3-5-8)10(17)9(6-16)15-12(18)11(13)14/h2-5,9-11,16-17H,6H2,1H3,(H,15,18)/t9-,10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTVAEFIXJLOWRX-UWVGGRQHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(C(CO)NC(=O)C(Cl)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)C1=CC=C(C=C1)[C@@H]([C@H](CO)NC(=O)C(Cl)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401033713, DTXSID501333049 | |
Record name | Racephenicol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401033713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Thiamphenicol epimer | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501333049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Racephenicol | |
CAS RN |
19934-71-5, 847-25-6 | |
Record name | WIN 5063-3 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019934715 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Racephenicol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401033713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Thiamphenicol epimer | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501333049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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